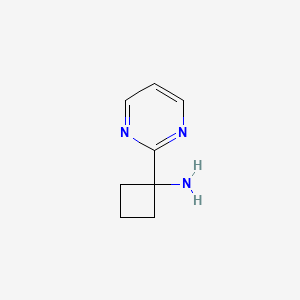

![molecular formula C14H21N5O2S B2702410 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1171462-14-8](/img/structure/B2702410.png)

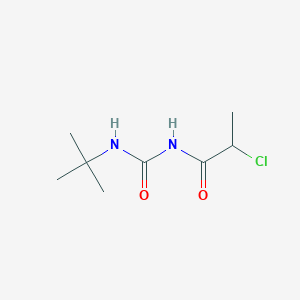

4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are important in medicinal chemistry due to their wide range of biological activities . They are known to interact with proteins and enzymes, making them a key component in drug discovery .

Molecular Structure Analysis

Benzimidazole derivatives typically contain a benzene ring fused to an imidazole ring . The exact structure of your compound would depend on the specific substituents attached to the benzimidazole core.Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can vary widely depending on the specific compound and conditions. For instance, the reaction of a benzimidazole derivative with thiosemicarbazide in ethanol at reflux temperature yielded a different compound .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. They are generally soluble in polar solvents .Scientific Research Applications

Therapeutic Potential of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Multi-Kinase Inhibitors

A series of twelve novel compounds with the structural motif “4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide” were synthesized and tested as potential multi-kinase inhibitors . Compounds 6h and 6i emerged as the most potent inhibitors, demonstrating significant activity against key kinases such as EGFR, HER2, and CDK2 .

Anti-Tubercular Activity

N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .

Anti-Cancer Activity

Compounds 6c and 6h-j exhibited excellent cytotoxic effects against four different cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM .

Inhibition of Hepatitis B Virus Replication

The title molecule was tested as a potential agent capable of interacting with the capsid of hepatitis B virus (HBV) and thus inhibit its replication .

Induction of Cell Cycle Arrest and Apoptosis

The lead compound 6i revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .

Mechanism of Action

Target of Action

The compound contains a benzimidazole moiety, which is an important pharmacophore in drug discovery. It’s known to interact with various proteins and enzymes .

Biochemical Pathways

Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and have good bioavailability .

Result of Action

Given the wide range of activities of benzimidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Like all drugs, factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S/c1-17(2)22(20,21)19-9-7-18(8-10-19)11-14-15-12-5-3-4-6-13(12)16-14/h3-6H,7-11H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIABIQHDVGVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)

![8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2702328.png)

![8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2702329.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2702330.png)

![3-[[1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2702331.png)

![4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B2702333.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2702334.png)

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)

![4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide](/img/structure/B2702350.png)